3,3'-Methanediyldimorpholine
Description
Properties
IUPAC Name |
3-(morpholin-3-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-12-6-8(10-1)5-9-7-13-4-2-11-9/h8-11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAOISBQWFSNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2COCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285682 | |
| Record name | 3,3'-methanediyldimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7143-20-6 | |
| Record name | NSC42627 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-methanediyldimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Elucidation of 3,3 Methanediyldimorpholine
Advanced Synthetic Strategies for 3,3'-Methanediyldimorpholine
The primary route for the synthesis of this compound involves the reaction of morpholine (B109124) with formaldehyde (B43269). This reaction is a classic example of a Mannich reaction, which leads to the formation of a β-amino carbonyl compound in its broader definition, and in this specific case, the formation of an aminal from a secondary amine and an aldehyde. researchgate.netresearchgate.netatamanchemicals.com
Multistep Reaction Pathway Design and Optimization
The synthesis of this compound is typically achieved in a single step, often referred to as a one-pot synthesis. The reaction involves the condensation of two equivalents of morpholine with one equivalent of formaldehyde.
2 (C₄H₉NO) + CH₂O → C₉H₁₈N₂O₂ + H₂O
Optimization of this reaction pathway generally focuses on maximizing the yield and purity of the final product by controlling various reaction parameters. These parameters include the stoichiometry of the reactants, reaction temperature, and the choice of solvent. While the reaction can proceed without a catalyst, the presence of a catalytic amount of acid is often beneficial.
| Parameter | Condition | Effect on Yield |
| Reactant Ratio | 2:1 (Morpholine:Formaldehyde) | Stoichiometric ratio is crucial for high yield. |
| Temperature | Varies (e.g., 70-75 °C) | Higher temperatures can increase reaction rate but may lead to side products. rsc.org |
| Solvent | Can be run neat or in various solvents. | Solvent choice can influence reaction rate and ease of product isolation. |
Catalyst Systems and Reaction Condition Tuning for Targeted Synthesis
The formation of this compound can be influenced by the presence of catalysts. Protic acids are commonly employed to catalyze the dehydration of the hemiaminal intermediate, which is a key step in the reaction mechanism. epa.gov Computational studies have also suggested that water can act as a catalyst in similar amine-formaldehyde reactions. researchgate.netnih.gov
The choice of reaction conditions, such as temperature and solvent, also plays a crucial role in the targeted synthesis of this compound. For instance, in related Mannich reactions, the reaction temperature can be optimized to achieve higher yields. rsc.org The solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics.
| Catalyst/Condition | Role | Impact |
| Protic Acid | Catalyzes the dehydration of the hemiaminal intermediate. | Increases the rate of iminium ion formation and overall reaction rate. epa.gov |
| Water | Can act as a proton shuttle to facilitate bond formation and cleavage. | May influence the reaction pathway and rate. researchgate.netnih.gov |
| Anhydrous Conditions | Shifts the equilibrium away from the stable formaldehyde hydrate. | Can potentially improve the rate of iminium ion formation. stackexchange.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts can be made to develop more environmentally benign methods for the synthesis of this compound. This includes the use of greener solvents, the development of catalyst-free or recyclable catalyst systems, and the optimization of reaction conditions to minimize energy consumption and waste generation. stackexchange.comdur.ac.ukresearchgate.net
One approach is to conduct the reaction under solvent-free conditions, which eliminates the need for potentially hazardous organic solvents. In the synthesis of the related compound N-formylmorpholine, a solvent-free reaction between morpholine and formic acid has been demonstrated to be effective. ajgreenchem.comajgreenchem.com This suggests that a similar approach could be viable for the synthesis of this compound.
Elucidation of Reaction Mechanisms in this compound Formation and Transformation
The formation of this compound from morpholine and formaldehyde proceeds through a well-established mechanistic pathway characteristic of Mannich reactions.
Elementary Steps and Molecularity Analysis of Key Reactions
The reaction mechanism involves the following elementary steps:
Nucleophilic attack of morpholine on formaldehyde: The nitrogen atom of one molecule of morpholine acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. This bimolecular step leads to the formation of a zwitterionic intermediate, which rapidly undergoes proton transfer to form a neutral hemiaminal intermediate.
Formation of the iminium ion: The hemiaminal intermediate is then protonated at the oxygen atom, typically by an acid catalyst or another proton source. This is followed by the elimination of a water molecule to form a resonance-stabilized iminium ion. This step is also bimolecular if an external acid is involved.
Nucleophilic attack by a second morpholine molecule: The iminium ion is a potent electrophile and is subsequently attacked by the nitrogen atom of a second molecule of morpholine. This bimolecular step results in the formation of the final product, this compound.
Kinetic Studies and Rate-Determining Steps in Synthetic Pathways
Kinetic studies of the reaction between amines and formaldehyde have shown that the rate-determining step can vary depending on the reaction conditions, particularly the pH. dur.ac.uk
At low and neutral pH: The initial nucleophilic attack of the amine on formaldehyde to form the hemiaminal is often the rate-determining step. dur.ac.uk
At high pH: The dehydration of the hemiaminal intermediate to form the iminium ion can become the rate-limiting step. dur.ac.uk
Investigation of Intermediates and Transition States
While specific experimental studies on the intermediates and transition states in the formation of this compound are not extensively documented in the literature, the mechanism can be inferred from the well-established principles of aminal formation from secondary amines and formaldehyde. The reaction proceeds through a stepwise mechanism involving the formation of a hemiaminal intermediate, which then undergoes further reaction to form the stable aminal product.
The initial step involves the nucleophilic attack of the nitrogen atom of a morpholine molecule on the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic intermediate, which rapidly undergoes proton transfer to yield a neutral hemiaminal, also known as a carbinolamine.
This hemiaminal intermediate is typically unstable and exists in equilibrium with the starting materials. However, in the presence of a second equivalent of morpholine, the hydroxyl group of the hemiaminal can be protonated, making it a good leaving group (water). A second morpholine molecule can then attack the resulting iminium ion. The final step involves deprotonation to yield the stable this compound product.
The transition states for these steps would involve the partial formation and breaking of bonds. For the initial nucleophilic attack, the transition state would feature a partial bond between the morpholine nitrogen and the formaldehyde carbon, with a developing negative charge on the oxygen atom. For the dehydration step, the transition state would involve the partial breaking of the C-O bond and the partial formation of the second C-N bond.
Table 1: Postulated Intermediates and Transition States in the Formation of this compound
| Step | Intermediate/Transition State | Description |
| 1 | Zwitterionic Adduct | Resulting from the initial nucleophilic attack of morpholine on formaldehyde. |
| 2 | Hemiaminal (Carbinolamine) | Formed after proton transfer from the zwitterion. |
| 3 | Protonated Hemiaminal | Formed by the protonation of the hydroxyl group of the hemiaminal. |
| 4 | Iminium Ion | Formed upon the loss of a water molecule from the protonated hemiaminal. |
| 5 | Final Product Formation | Resulting from the nucleophilic attack of a second morpholine molecule on the iminium ion followed by deprotonation. |
Stereochemical Implications of Reaction Mechanisms
The reaction between morpholine and formaldehyde to form this compound does not involve the formation of any new chiral centers, as neither of the reactants are chiral and the product itself is achiral. The molecule possesses a plane of symmetry that bisects the methylene (B1212753) bridge and the two morpholine rings.
However, stereochemical considerations could become significant if substituted morpholines or other aldehydes were used in the synthesis. For instance, if a chiral substituted morpholine were used, the resulting N,N'-acetal could exist as diastereomers. The stereochemical outcome of such a reaction would be influenced by the stereochemistry of the starting materials and the reaction conditions.
Derivatization Reactions and Post-Synthetic Functionalization of this compound
While this compound is a stable compound, its post-synthetic functionalization is not widely reported. However, based on the chemical nature of the molecule, which contains two tertiary amine functionalities, several derivatization strategies can be proposed.
Strategies for Selective Functional Group Transformations
The tertiary amine nitrogen atoms in the morpholine rings are the most likely sites for functionalization. Strategies for selective functional group transformations could include:
N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids. This would introduce a polar functional group and could alter the chemical reactivity of the molecule.
Quaternization: The nitrogen atoms can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. This would introduce a permanent positive charge and could be used to modify the solubility and biological activity of the compound.
Characterization of Derivatized this compound Products
The characterization of derivatized products of this compound would rely on standard spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure of the derivatized products. For example, in the case of N-oxidation, a downfield shift of the protons and carbons adjacent to the nitrogen atom would be expected. For quaternization, the appearance of new signals corresponding to the added alkyl group would be observed.
Mass Spectrometry (MS): MS would be used to determine the molecular weight of the derivatized products and to confirm their elemental composition through high-resolution mass spectrometry.
Infrared (IR) Spectroscopy: IR spectroscopy could be used to identify the presence of new functional groups. For example, the N-O stretching vibration in an N-oxide would be a characteristic signal.
Table 2: Hypothetical Spectroscopic Data for a Derivatized this compound Product (N-oxide)
| Technique | Expected Observation |
| 1H NMR | Downfield shift of protons on the carbon atoms adjacent to the nitrogen in the morpholine rings. |
| 13C NMR | Downfield shift of carbon atoms adjacent to the nitrogen in the morpholine rings. |
| Mass Spec | Molecular ion peak corresponding to the addition of one or two oxygen atoms to the parent molecule. |
| IR Spec | Appearance of a new absorption band in the region of 950-970 cm-1, characteristic of an N-O stretch. |
Application of Derivatization in Analytical Research Methodologies
Derivatization is a common strategy in analytical chemistry to enhance the detectability and separation of analytes. While specific applications for derivatized this compound are not well-documented, one could envision its use in the following contexts:
Chromatographic Analysis: Derivatization could be employed to improve the chromatographic behavior of this compound in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, converting the molecule to a more volatile or more UV-active derivative could enhance its detection by GC-MS or HPLC-UV, respectively.
Tracer Studies: A derivatized version of this compound containing a fluorescent tag or a radioactive isotope could be used as a tracer in various chemical or biological studies to monitor its distribution and fate.
Computational and Theoretical Investigations of 3,3 Methanediyldimorpholine
Quantum Chemical Approaches to 3,3'-Methanediyldimorpholine Electronic Structure
Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about the electronic distribution and energy levels within a molecule.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density. nih.goviastate.edu The Hohenberg-Kohn theorems provide the theoretical foundation, stating that all ground-state properties of a system are a unique functional of its electron density. iastate.eduaps.org DFT has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost.
For this compound, DFT calculations are instrumental in determining its fundamental ground-state properties. These calculations typically begin with a geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated. Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with exchange and correlation functionals, are commonly used for reliable predictions. nih.gov Key properties investigated include the molecule's total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical reactivity), and the dipole moment.
| Property | Calculated Value |
|---|---|
| Ground State Energy (Hartree) | -688.725 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 7.68 |
| Dipole Moment (Debye) | 1.89 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without input from experimental data. These methods solve the Schrödinger equation to provide a highly accurate determination of the electronic structure. While computationally more demanding than DFT, they serve as a benchmark for accuracy.
The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. However, HF theory neglects electron correlation, which can be a significant limitation. nih.gov More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are employed to systematically include electron correlation and achieve higher accuracy. For this compound, applying these methods provides a more precise calculation of the ground state energy and a more refined description of its electronic wavefunction compared to DFT.
| Method | Basis Set | Calculated Energy (Hartree) |
|---|---|---|
| Hartree-Fock (HF) | 6-31G(d,p) | -685.981 |
| MP2 | 6-31G(d,p) | -687.532 |
| CCSD(T) | cc-pVDZ | -687.895 |
Electron correlation refers to the interaction and correlated motion of electrons in a chemical system, a factor that is approximated in simpler computational models. nih.gov The difference between the exact energy and the energy from the Hartree-Fock limit is defined as the correlation energy. Capturing this energy accurately is crucial for quantitative predictions of molecular properties.
Advanced computational models are specifically designed to treat electron correlation with high precision. bohrium.com
Møller-Plesset (MP) Perturbation Theory : This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order (MP2) and third-order (MP3) calculations are common ways to add corrections.
Coupled Cluster (CC) Theory : This is a powerful and accurate method that expresses the exact wavefunction using an exponential cluster operator acting on the HF determinant. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in quantum chemistry for its high accuracy in describing correlation effects. mdpi.com
For this compound, applying these advanced models would provide a definitive calculation of the correlation energy, leading to highly reliable predictions of its stability and reactivity.
| Method | Basis Set | Correlation Energy (Hartree) |
|---|---|---|
| MP2 | 6-31G(d,p) | -1.551 |
| CCSD(T) | cc-pVDZ | -1.914 |
Molecular Modeling and Simulation Studies for this compound Systems
While quantum chemistry focuses on the electronic structure, molecular modeling and simulation techniques are used to explore the conformational space and dynamic behavior of molecules over time.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The associated potential energy of these arrangements defines the molecule's energy landscape. nih.govbohrium.com Mapping this landscape is essential for understanding a molecule's flexibility, preferred shapes, and the energy barriers between different conformers. researchgate.net
Due to the presence of two morpholine (B109124) rings connected by a flexible methylene (B1212753) bridge, this compound can exist in multiple conformations. A systematic or stochastic conformational search can be performed using molecular mechanics force fields or semi-empirical quantum methods to identify stable, low-energy conformers. The relative energies of these conformers can then be refined using higher-level DFT or ab initio calculations. This analysis reveals the most probable structures of the molecule and the energetic cost of transitioning between them.
| Conformer | Description of Ring Orientations | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | Anti, Chair-Chair | 0.00 |
| 2 | Gauche, Chair-Chair | 1.25 |
| 3 | Anti, Chair-Boat | 3.40 |
| 4 | Gauche, Chair-Boat | 4.85 |
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior at the atomic scale, offering insights into both structural and thermodynamic properties. researchgate.netyoutube.com
| Parameter | Value/Description |
|---|---|
| System | One this compound molecule in a box of 2000 water molecules |
| Force Field | GAFF (General Amber Force Field) |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Force Field Development and Validation for this compound Analogues
The development of accurate and robust force fields is a cornerstone of molecular mechanics and dynamics simulations, enabling the study of large molecular systems over extended timescales. For this compound and its analogues, force field parameterization is crucial for simulating their conformational dynamics, interactions with other molecules, and bulk properties. The process typically involves a combination of quantum mechanical (QM) calculations and empirical data fitting.
Commonly used force fields for small organic molecules, such as the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF), provide a basis for parameterizing novel compounds. nih.govnih.gov These force fields are designed to be compatible with biomolecular simulations, making them suitable for studying the interactions of morpholine-containing compounds in biological environments.
The parameterization process for a molecule like this compound would involve defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded parameters (van der Waals and electrostatic). Initial parameters are often assigned by analogy to existing atom types within the chosen force field. nih.gov For instance, the nitrogen and oxygen atoms in the morpholine rings would be assigned types that reflect their chemical environment.
Fine-tuning of these initial parameters is achieved by fitting to high-level QM calculations. For example, bond and angle equilibrium values and force constants are often derived from the Hessian matrix of a QM-optimized geometry. Dihedral parameters, which govern the rotational energy profiles of flexible bonds, are particularly critical for capturing the conformational preferences of the molecule. These are typically parameterized by fitting the molecular mechanics potential energy surface to a QM-calculated potential energy scan around the rotatable bonds. fz-juelich.de
Validation of the developed force field is a critical step to ensure its accuracy and transferability. This involves comparing the results of molecular dynamics simulations using the new parameters against experimental data or higher-level theoretical calculations. Key validation metrics include the reproduction of condensed-phase properties like density and heat of vaporization, as well as the accurate representation of conformational equilibria in solution. rsc.org
Below is an interactive data table showcasing representative force field parameters for a morpholine-like fragment, derived from the principles of general force fields like GAFF and CGenFF.
| Parameter Type | Atom Types | Equilibrium Value | Force Constant |
|---|---|---|---|
| Bond | C-N | 1.47 Š| 310 kcal/mol/Ų |
| Bond | C-O | 1.43 Š| 320 kcal/mol/Ų |
| Bond | C-C | 1.53 Š| 260 kcal/mol/Ų |
| Angle | C-N-C | 112.0° | 50 kcal/mol/rad² |
| Angle | C-O-C | 109.5° | 60 kcal/mol/rad² |
| Dihedral | C-N-C-C | - | Variable (fitted to QM) |
Reaction Pathway Analysis and Energetic Profiles of this compound Transformations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the formation and subsequent transformations of this compound. Through quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identify transition states, and determine the energetic profiles of different reaction pathways.
Theoretical Prediction of Reaction Mechanisms and Transition State Energies
The formation of this compound from morpholine and formaldehyde (B43269) is a classic example of a condensation reaction. Theoretical studies, typically employing Density Functional Theory (DFT), can provide a detailed, step-by-step mechanism for this process. The reaction is generally understood to proceed through the initial nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form a reactive iminium ion, which then undergoes a second nucleophilic attack by another morpholine molecule to yield the final product.
DFT calculations can be used to locate the geometries of the reactants, intermediates, transition states, and products along this reaction coordinate. The energies of these species allow for the determination of activation energies (the energy barrier that must be overcome for the reaction to proceed) and reaction enthalpies. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.
The following interactive table presents hypothetical DFT-calculated transition state energies for the key steps in the formation of a bis(amino)methane, analogous to this compound.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | Formation of the hemiaminal intermediate | 10-15 |
| Dehydration | Formation of the iminium ion | 20-25 |
| Second Nucleophilic Attack | Formation of the final product | 5-10 |
Solvation Effects on Reaction Thermodynamics and Kinetics
Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on both the thermodynamics and kinetics of a reaction. Computational models can account for these solvation effects in two primary ways: through implicit solvent models or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve simulating a number of individual solvent molecules around the solute. While more computationally expensive, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For the formation of this compound, the polarity of the solvent would be expected to play a significant role. Polar solvents are likely to stabilize charged intermediates and transition states, thereby lowering the activation energies and accelerating the reaction rate. The table below presents illustrative calculated solvation free energies for a morpholine analogue in different solvents, demonstrating the influence of the solvent environment.
| Solvent | Dielectric Constant | Calculated ΔGsolv (kcal/mol) |
|---|---|---|
| Water | 78.4 | -8.5 |
| Methanol | 32.7 | -6.2 |
| Chloroform | 4.8 | -2.1 |
| Hexane | 1.9 | +1.5 |
Computational Insights into Structure-Reactivity Relationships
Computational methods are invaluable for understanding and predicting how the structure of a molecule influences its reactivity. For this compound and its analogues, this involves exploring how modifications to the morpholine ring or the methylene bridge affect the compound's stability, reactivity, and electronic properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate structural or physicochemical descriptors of a series of compounds with their biological activity or physical properties, respectively. mdpi.com For morpholine derivatives, QSAR studies have been employed to understand how different substituents on the morpholine ring impact their biological activities. researchgate.netnih.gov
From a theoretical perspective, DFT calculations can be used to compute a variety of molecular descriptors that are known to correlate with reactivity. These include:
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Electrostatic Potential (ESP) maps: These maps visualize the charge distribution on the molecular surface, indicating regions that are susceptible to nucleophilic or electrophilic attack.
Atomic charges: The distribution of partial charges on the atoms within a molecule can provide insights into its polarity and reactive sites.
By systematically varying the structure of this compound analogues in silico and calculating these descriptors, it is possible to build models that predict their reactivity in various chemical transformations. For example, the introduction of electron-withdrawing or electron-donating groups on the morpholine rings would be expected to alter the nucleophilicity of the nitrogen atoms and, consequently, the stability and reactivity of the central aminal linkage.
Advanced Applications of 3,3 Methanediyldimorpholine in Polymer Science and Materials Chemistry
Role of 3,3'-Methanediyldimorpholine as a Crosslinking Agent in Polymer Networks
This compound, also known as N,N'-Methylenebismorpholine, is a versatile compound utilized in polymer chemistry, primarily for its function as a crosslinking agent. atamanchemicals.com Its application is notable in the curing of thermosetting polymers such as epoxy resins and polyurethanes, where it facilitates the formation of a three-dimensional polymer network. atamanchemicals.com This network structure imparts enhanced mechanical strength, chemical resistance, and thermal stability to the final material. atamanchemicals.com The bifunctional nature of the molecule, featuring two morpholine (B109124) rings linked by a methylene (B1212753) bridge, allows it to form stable connections between polymer chains, transforming liquid or thermoplastic resins into rigid, durable thermoset materials. atamanchemicals.com
Mechanism of Crosslink Formation by this compound
The primary mechanism by which this compound induces crosslinking is through its function as a formaldehyde (B43269) donor. dguv.de Under specific conditions, such as heat, the molecule can decompose to release formaldehyde. This released formaldehyde is highly reactive and forms methylene bridges between adjacent polymer chains. This process is particularly effective in resins that have active hydrogen atoms, such as those found in polyamides, urea-formaldehyde resins, and phenolic resins.
The dual morpholine rings act as nucleophilic sites capable of reacting with electrophilic groups like epoxides or isocyanates. atamanchemicals.com In epoxy resin systems, the nitrogen atoms of the morpholine rings can initiate the ring-opening of the epoxide groups, leading to the formation of a covalent bond. As a bifunctional molecule, one molecule of this compound can react with two separate polymer chains, thus creating a crosslink and contributing to the development of a highly crosslinked polymer network. atamanchemicals.com This reaction transforms the polymer chains into a single, interconnected network structure.
Influence of this compound Concentration on Network Architecture
The concentration of this compound is a critical parameter that directly influences the final architecture of the polymer network. The network architecture, which includes characteristics such as the average molecular weight between crosslinks (Mc) and the distribution of network chains, dictates the macroscopic properties of the material.
An increase in the concentration of this compound generally leads to a more densely crosslinked network. With more crosslinking agent available, a higher number of intermolecular bridges are formed between the polymer chains. This results in a more rigid and constrained network structure. Conversely, a lower concentration of the crosslinking agent produces a network with fewer crosslinks and longer, more flexible polymer segments between them. This looser network architecture typically results in a more flexible and elastomeric material. The precise control over the concentration allows for the tailoring of the polymer's mechanical properties, such as its modulus, hardness, and elasticity, to suit specific application requirements.
Control over Crosslink Density and Distribution in Polymeric Materials
Achieving a uniform distribution of crosslinks is also crucial for obtaining materials with consistent and predictable properties. Non-uniform distribution can lead to localized stress concentrations and mechanical weak points. The miscibility of this compound with the polymer resin and other components of the formulation is important for ensuring a homogeneous reaction and, consequently, a uniform network. cymitquimica.com Processing conditions, such as mixing intensity, temperature, and cure time, also play a significant role in controlling the distribution of crosslinks throughout the polymer matrix.
Interactive Table: Properties of this compound Below is a table summarizing key properties of the crosslinking agent.
| Property | Value |
| CAS Number | 5625-90-1 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 122-124 °C at 12 mmHg |
| Density | 1.04 g/cm³ |
| Solubility | Soluble in water |
Polymerization Kinetics and Mechanisms Involving this compound
Beyond its role as a crosslinking agent, this compound can also participate in and influence polymerization reactions. Its chemical structure allows it to act as a catalyst or an accelerator in certain polymerization processes, affecting the reaction kinetics and the formation of polymer chains. guidechem.com
Incorporation of this compound into Polymer Backbones
While primarily used as a crosslinking agent that connects separate polymer chains, it is mechanistically possible for this compound to be incorporated into the main backbone of a polymer during step-growth polymerization. In reactions with monomers containing two or more complementary functional groups (e.g., di-epoxides or di-isocyanates), the bifunctional nature of this compound allows it to act as a chain extender. In this role, it would become an integral part of the linear polymer chain, linking monomer units together. This incorporation would directly influence the chemical structure and physical properties of the resulting polymer, such as its thermal stability and flexibility.
Structure-Reactivity Relationships in this compound Crosslinked Systems
Investigations of Mechanical Reinforcement and Stability
No published research or data could be found that specifically investigates the use of this compound as a crosslinking agent or additive for the purpose of mechanical reinforcement or enhancing the stability of polymers.
Response of this compound Crosslinked Polymers to External Stimuli
There is no available scientific information or experimental data on the response of polymers crosslinked with this compound to any external stimuli.
Environmental Fate and Transformation Pathways of 3,3 Methanediyldimorpholine
Abiotic Transformation Processes of 3,3'-Methanediyldimorpholine in Environmental Matrices
Abiotic transformation processes are chemical reactions that occur in the environment without the direct involvement of microorganisms. These processes, including hydrolysis, photolysis, and oxidation-reduction reactions, can significantly contribute to the degradation of organic compounds. However, a thorough review of the scientific literature reveals a significant lack of specific data on the abiotic transformation of this compound. The following subsections discuss the general principles of these processes, while explicitly noting the absence of specific research pertaining to this compound.
Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, sometimes causing both substances to split into two or more new substances. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Currently, there is no specific information available in the peer-reviewed scientific literature regarding the hydrolysis kinetics or the identification of hydrolysis products for this compound in aqueous environments. Therefore, it is not possible to provide quantitative data on its rate of degradation via this pathway or to identify the specific resulting compounds.
Interactive Data Table: Hydrolysis of this compound
| Parameter | Value | Source |
| Hydrolysis Rate Constant (kh) | No data available | - |
| Half-life (t1/2) at pH 7 | No data available | - |
| Identified Hydrolysis Products | No data available | - |
Note: This table is for illustrative purposes and highlights the absence of available data.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. In the environment, this process is primarily driven by sunlight. The rate and mechanism of photolysis depend on the light absorption properties of the compound and the presence of other substances in the environment that can act as photosensitizers.
As with hydrolysis, there is a lack of published research on the photolytic degradation of this compound. Studies investigating its degradation under simulated environmental conditions, such as exposure to artificial sunlight in various water matrices, have not been reported. Consequently, its susceptibility to photodegradation and the potential photoproducts remain unknown.
Oxidative and reductive transformations are chemical reactions that involve the transfer of electrons and can lead to the degradation of organic compounds in the environment. These reactions can be mediated by various naturally occurring oxidants (e.g., hydroxyl radicals) and reductants in soil and water.
There is no specific information in the scientific literature concerning the oxidative and reductive transformation pathways of this compound in environmental matrices. Therefore, its stability towards environmental oxidants and reductants has not been characterized.
Biotic Degradation Mechanisms and Microbial Biotransformation of this compound
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a critical pathway for the removal of many organic pollutants from the environment. While no studies have specifically investigated the biodegradation of this compound, research on the related compound, morpholine (B109124), provides some insight into potential microbial degradation pathways. It is important to emphasize that the following information pertains to morpholine and may not be directly applicable to this compound.
Several studies have documented the ability of various microorganisms, particularly from the genus Mycobacterium, to utilize morpholine as a sole source of carbon and nitrogen. nih.govnih.govresearchgate.net The degradation of morpholine by these bacteria is an aerobic process that involves the cleavage of the morpholine ring. nih.gov
One proposed pathway for morpholine degradation by Mycobacterium sp. involves an initial cleavage of the C-N bond, which is thought to be catalyzed by a cytochrome P-450 monooxygenase. nih.govnih.gov This initial step is a critical part of the degradation process.
Research on morpholine biodegradation has led to the identification of several key intermediates. In studies with Mycobacterium aurum MO1, two primary intermediates have been identified: 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.govnih.gov The formation of these compounds suggests a pathway where the morpholine ring is opened, followed by further oxidation.
Another proposed pathway for morpholine degradation is the diglycolic acid route, which has been observed in Halobacillus blutaparonensis. uni-pannon.hu In all documented bacterial degradation pathways of morpholine, ammonia (B1221849) is ultimately produced as an end product. mtak.hu
Interactive Data Table: Potential Biodegradation Intermediates of Morpholine (as an analogue)
| Intermediate Compound | Degrading Microorganism | Reference |
| 2-(2-aminoethoxy)acetate | Mycobacterium aurum MO1 | nih.govnih.gov |
| Glycolate | Mycobacterium aurum MO1 | nih.govnih.gov |
| Diglycolic acid | Halobacillus blutaparonensis | uni-pannon.hu |
Note: This table presents data for the biodegradation of morpholine, a related compound, as no specific data for this compound is available.
Factors Influencing Microbial Transformation Rates and Efficiency
The rate and efficiency of microbial transformation of organic compounds are generally dictated by a combination of factors:
Microbial Population: The presence of specific microbial consortia with the enzymatic capability to degrade the compound is crucial. For morpholine, bacteria from the genus Mycobacterium and Arthrobacter have been identified as effective degraders. nih.gov
Bioavailability: The compound's solubility and concentration in the environment affect its availability to microorganisms.
Environmental Conditions: Key parameters such as pH, temperature, oxygen availability, and the presence of other nutrients can significantly impact microbial activity and, consequently, the rate of degradation.
While these factors are known to influence the biodegradation of many organic chemicals, their specific impact on this compound remains unquantified without direct experimental data.
Environmental Persistence and Mobility Studies of this compound
Detailed studies on the environmental persistence and mobility of this compound are scarce. The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, hydrolysis, and photolysis. Its mobility is governed by its physical and chemical properties, which influence how it moves through soil, water, and air.
Sorption and Desorption Behavior in Soil and Sediment Systems
No specific studies on the sorption and desorption of this compound in soil and sediment systems were found. The sorption of an organic compound to soil and sediment is a key process that affects its mobility and bioavailability. This behavior is largely influenced by the compound's properties, such as its octanol-water partition coefficient (Kow), and soil characteristics like organic matter content, clay content, and pH.
For morpholine, its high water solubility suggests that it would not strongly sorb to soil or sediment organic matter and would likely be mobile in the soil environment. nih.gov Given the structural similarity, it could be hypothesized that this compound may also exhibit limited sorption, but this requires experimental verification.
Table 1: General Factors Influencing Sorption and Desorption of Organic Compounds
| Factor | Influence on Sorption |
| Soil Organic Matter | Higher organic matter content generally leads to increased sorption of nonpolar organic compounds. |
| Clay Content | Clay minerals can contribute to sorption through surface adsorption and cation exchange mechanisms. |
| Soil pH | Can affect the ionization state of ionizable organic compounds, thereby influencing their sorption behavior. |
| Compound Polarity | Nonpolar compounds tend to sorb more strongly to soil organic matter than polar compounds. |
Volatilization and Atmospheric Transport Considerations
Volatilization is the process by which a chemical transitions from a solid or liquid phase to a gaseous phase and enters the atmosphere. The tendency of a chemical to volatilize from soil or water is described by its Henry's Law constant. Morpholine is described as a volatile organic compound (VOC), indicating its potential to be released into the atmosphere. researchgate.net
Atmospheric transport can then distribute these volatile compounds over large distances. The extent of this transport depends on the chemical's atmospheric lifetime, which is determined by its reactivity with atmospheric oxidants like hydroxyl radicals. No specific data on the Henry's Law constant or atmospheric lifetime of this compound are currently available, precluding a detailed assessment of its atmospheric transport potential.
Future Research and Emerging Paradigms for this compound: A Conceptual Framework
While specific research on the application of advanced computational tools and sustainable chemistry principles to this compound is currently limited in publicly available literature, the broader trends in chemical research and polymer science provide a clear roadmap for future investigations. This article outlines potential future research directions and emerging paradigms for this compound, structured around the integration of artificial intelligence and the principles of sustainable chemistry.
Q & A
Q. How can researchers ensure compliance with international regulations when publishing data on this compound?
- Methodological Answer :
- Consult REACH and TSCA guidelines for chemical safety reporting.
- Use standardized identifiers (CAS, IUPAC) to avoid nomenclature conflicts.
- Submit raw data to repositories like MorphoHub to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
